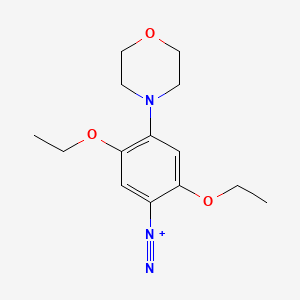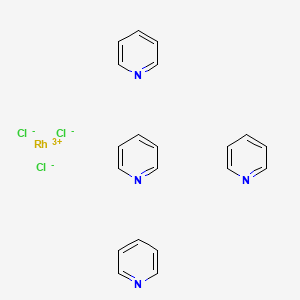
Rhodium(1+), dichlorotetrakis(pyridine)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorotetrakis(pyridine)rhodium chloride is a coordination complex with the chemical formula [RhCl₂(pyridine)₄]Cl. This compound is known for its distinctive yellow solid appearance and is commonly used in various chemical and industrial applications. It is a chloride salt of rhodium, coordinated with pyridine ligands, and is notable for its stability and reactivity in different chemical environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichlorotetrakis(pyridine)rhodium chloride is typically synthesized by heating rhodium trichloride with an excess of pyridine in the presence of a catalytic amount of a reductant. The reaction is carried out in an aqueous medium, and the product initially crystallizes as a tetrahydrate. Upon vacuum drying at 100°C, the tetrahydrate converts to the monohydrate .
Industrial Production Methods
In industrial settings, the production of dichlorotetrakis(pyridine)rhodium chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for heating, mixing, and crystallization helps in achieving consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorotetrakis(pyridine)rhodium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: The pyridine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve other nitrogen-containing ligands or phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(IV) complexes, while reduction can produce rhodium(I) species. Substitution reactions result in new coordination complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Dichlorotetrakis(pyridine)rhodium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of fine chemicals and as a precursor for other rhodium-based catalysts
Wirkmechanismus
The mechanism of action of dichlorotetrakis(pyridine)rhodium chloride involves its ability to coordinate with various substrates through its rhodium center. The pyridine ligands can be displaced by other molecules, allowing the rhodium to interact with different chemical species. This coordination ability is crucial for its catalytic activity and potential biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichlorotris(pyridine)rhodium chloride: Another rhodium-pyridine complex with different stoichiometry.
Bis(triphenylphosphine)rhodium carbonyl chloride: A rhodium complex with phosphine ligands.
Pentamethylcyclopentadienylrhodium chloride dimer: A rhodium complex with cyclopentadienyl ligands.
Uniqueness
Dichlorotetrakis(pyridine)rhodium chloride is unique due to its specific coordination environment and stability. The presence of four pyridine ligands provides a distinct electronic and steric environment, making it suitable for specific catalytic and research applications .
Eigenschaften
CAS-Nummer |
14077-03-3 |
|---|---|
Molekularformel |
C20H20Cl3N4Rh |
Molekulargewicht |
525.7 g/mol |
IUPAC-Name |
pyridine;rhodium(3+);trichloride |
InChI |
InChI=1S/4C5H5N.3ClH.Rh/c4*1-2-4-6-5-3-1;;;;/h4*1-5H;3*1H;/q;;;;;;;+3/p-3 |
InChI-Schlüssel |
SIIBZAPGWNBRSK-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Cl-].[Cl-].[Cl-].[Rh+3] |
Verwandte CAS-Nummern |
14077-03-3 14077-30-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


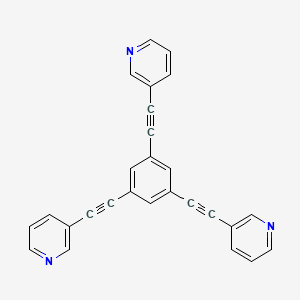
![benzyl N-[(2R)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13738656.png)
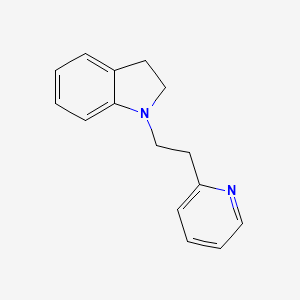
![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)
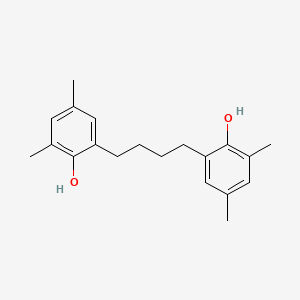


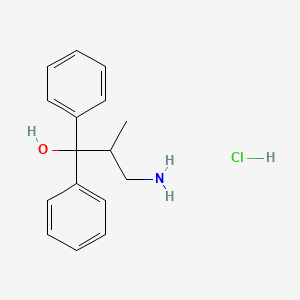
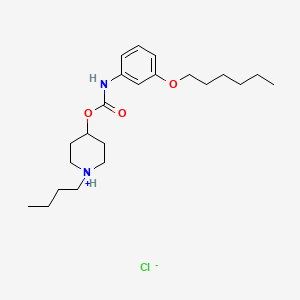

![o-Ethyl o-methyl o-[3-methyl-4-(methylsulfanyl)phenyl] phosphorothioate](/img/structure/B13738722.png)
